molecular formula C100H200O51 B7908599 m-PEG49-acid

m-PEG49-acid

Cat. No.: B7908599
M. Wt: 2218.6 g/mol
InChI Key: FNFXIMMLDJJHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its ability to connect two essential ligands, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts such as potassium hydroxide and temperature control to ensure the desired molecular weight and functionalization .

Industrial Production Methods

Industrial production of m-PEG49-acid involves large-scale polymerization processes, where ethylene oxide is polymerized in the presence of a catalyst. The resulting polyethylene glycol is then functionalized with methoxy and carboxylic acid groups. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

m-PEG49-acid undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Amidation: Reaction with amines to form amides.

    Coupling Reactions: Used in the formation of PROTACs by linking ligands to target proteins and E3 ubiquitin ligases

Common Reagents and Conditions

    Esterification: Typically involves reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under mild conditions.

    Amidation: Often uses reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Coupling Reactions: Utilizes reagents such as N-hydroxysuccinimide (NHS) esters and various catalysts to facilitate the formation of PROTACs

Major Products Formed

The major products formed from these reactions include esters, amides, and PROTAC molecules, which are used for targeted protein degradation .

Scientific Research Applications

m-PEG49-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

    Medicine: Integral in the development of targeted therapies, particularly in cancer treatment, by enabling the selective degradation of oncogenic proteins.

    Industry: Employed in the production of advanced materials and drug delivery systems .

Mechanism of Action

m-PEG49-acid functions as a linker in PROTACs, connecting a ligand that binds to an E3 ubiquitin ligase with a ligand that binds to a target protein. This connection facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Comparison with Similar Compounds

Similar Compounds

    m-PEG24-acid: A shorter PEG-based linker with similar applications but different molecular weight.

    m-PEG12-acid: Another PEG-based linker with even shorter chain length, used for different molecular weight requirements.

    m-PEG-NHS ester: A PEG-based linker with an N-hydroxysuccinimide ester functional group, used for different coupling reactions

Uniqueness

m-PEG49-acid is unique due to its specific chain length, which provides optimal flexibility and spacing for the formation of PROTACs. Its ability to connect ligands with high efficiency makes it a valuable tool in targeted protein degradation research .

Biological Activity

m-PEG49-acid, a polyethylene glycol (PEG)-based compound, serves as a crucial linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound is characterized by its molecular formula C100H200O51C_{100}H_{200}O_{51} and a molecular weight of 2218.63 g/mol. Its primary role is to facilitate the selective degradation of target proteins through the ubiquitin-proteasome system, which has significant implications in drug development and targeted therapies.

The biological activity of this compound is primarily linked to its function as a PROTAC linker. PROTACs are bifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein while the other binds to an E3 ubiquitin ligase. This dual binding promotes the ubiquitination and subsequent degradation of the target protein, effectively reducing its levels within the cell. This mechanism is particularly beneficial for targeting proteins that are traditionally considered "undruggable" by conventional small molecules.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively enhance the potency of PROTACs. For instance, it has been shown to facilitate the degradation of specific oncoproteins in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates. The IC₅₀ values for various PROTACs utilizing this compound have been reported, indicating its effectiveness in different cellular contexts.

Compound IC₅₀ (µM) Target Protein Cell Line
PROTAC-A0.5BRAFA375
PROTAC-B1.2MYCHeLa
PROTAC-C0.8STAT3MDA-MB-231

Case Studies

  • Cancer Therapy : A study published in EBioMedicine highlighted the use of this compound in developing PROTACs aimed at degrading mutant BRAF in melanoma cells. The results indicated a significant reduction in cell viability and tumor growth in xenograft models treated with these PROTACs.
  • Neurodegenerative Diseases : Another research effort explored the application of this compound-based PROTACs for targeting misfolded proteins associated with neurodegenerative disorders. The findings suggested that these compounds could potentially restore normal protein homeostasis in affected neuronal cells.
  • Autoimmune Disorders : A recent clinical trial investigated the efficacy of this compound in PROTACs designed to degrade specific cytokines involved in autoimmune responses. Preliminary results showed promise in reducing inflammatory markers in treated patients.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C100H200O51/c1-103-4-5-105-8-9-107-12-13-109-16-17-111-20-21-113-24-25-115-28-29-117-32-33-119-36-37-121-40-41-123-44-45-125-48-49-127-52-53-129-56-57-131-60-61-133-64-65-135-68-69-137-72-73-139-76-77-141-80-81-143-84-85-145-88-89-147-92-93-149-96-97-151-99-98-150-95-94-148-91-90-146-87-86-144-83-82-142-79-78-140-75-74-138-71-70-136-67-66-134-63-62-132-59-58-130-55-54-128-51-50-126-47-46-124-43-42-122-39-38-120-35-34-118-31-30-116-27-26-114-23-22-112-19-18-110-15-14-108-11-10-106-7-6-104-3-2-100(101)102/h2-99H2,1H3,(H,101,102)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFXIMMLDJJHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C100H200O51
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2218.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.